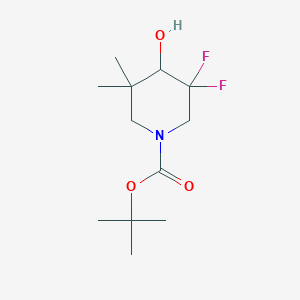
tert-Butyl 3,3-difluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3,3-difluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C12H21F2NO3. It is a piperidine derivative, characterized by the presence of tert-butyl, difluoro, hydroxy, and dimethyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3,3-difluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylate typically involves the reaction of appropriate piperidine derivatives with tert-butyl chloroformate and difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3,3-difluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylate can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogenating agents and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3,3-difluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its unique chemical structure may confer specific biological activities that could be harnessed for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its properties make it suitable for applications in various industries, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3,3-difluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The difluoro and hydroxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to specific biological effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied.
Comparison with Similar Compounds
- tert-Butyl 3,3-difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate
- tert-Butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate
Comparison:
- tert-Butyl 3,3-difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate: This compound is similar in structure but has a methyl group instead of dimethyl groups. It may exhibit different chemical and biological properties due to this structural difference.
- tert-Butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate: This compound has a hydroxymethyl group, which can influence its reactivity and interactions with other molecules.
The uniqueness of tert-Butyl 3,3-difluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H21F2NO3 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
tert-butyl 3,3-difluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H21F2NO3/c1-10(2,3)18-9(17)15-6-11(4,5)8(16)12(13,14)7-15/h8,16H,6-7H2,1-5H3 |
InChI Key |
BZKCUEMMSSBPIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC(C1O)(F)F)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


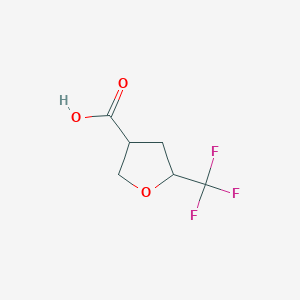
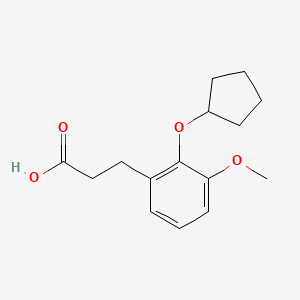
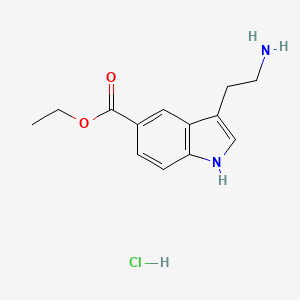
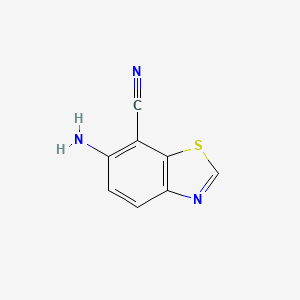
![[2-[Hydroxy-[2-(2-methylprop-2-enoyloxy)ethyl]phosphanyl]-2-oxoethyl]-trimethylazanium](/img/structure/B13925013.png)
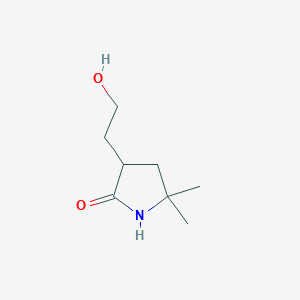
![4-Hydroxy-3,4-dihydro-2H-pyrano[2,3-c]pyridine-8-carboxylic acid](/img/structure/B13925018.png)
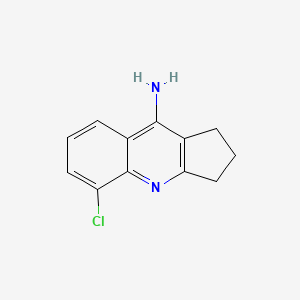
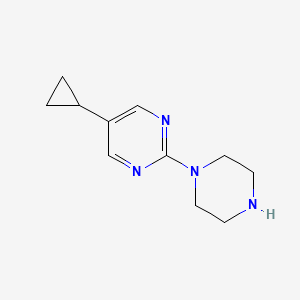
![2-[5-Chloro-2-[2-[(4-methoxyphenyl)methoxy]ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13925030.png)
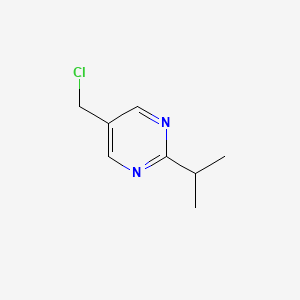

![1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B13925047.png)
![1-Oxaspiro[4.7]dodecane](/img/structure/B13925067.png)
